Ethyl (5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
Description
Ethyl (5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a heterocyclic compound featuring a fused thiazolo-pyridine core modified with a benzo[d]thiazole-6-carbonyl group and an ethyl carbamate substituent. Its structure combines aromatic and saturated heterocycles, which may confer unique physicochemical and pharmacological properties.
Properties
IUPAC Name |
ethyl N-[5-(1,3-benzothiazole-6-carbonyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S2/c1-2-24-17(23)20-16-19-12-5-6-21(8-14(12)26-16)15(22)10-3-4-11-13(7-10)25-9-18-11/h3-4,7,9H,2,5-6,8H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUFYAZXJKLDAPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CC4=C(C=C3)N=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzo[d]thiazole core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Construction of the thiazolo[5,4-c]pyridine ring: This involves the reaction of a suitable pyridine derivative with a thioamide, followed by cyclization.
Coupling of the two moieties: The benzo[d]thiazole and thiazolo[5,4-c]pyridine cores are coupled using a carbamate linkage, typically through the reaction of an isocyanate with an alcohol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the carbamate group, where nucleophiles such as amines or thiols can replace the ethoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under mild to moderate conditions.
Major Products
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Ethyl (5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of Ethyl (5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, inhibit enzyme activity, or interact with DNA/RNA to exert its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a comparative analysis based on available evidence:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Differences: The target compound’s fused thiazolo-pyridine core contrasts with the linear hexane or hexanamide backbones of analogs, suggesting divergent solubility and binding kinetics.
Functional Group Impact :
- Carbamate vs. Ureido Linkages : The ethyl carbamate in the target compound may improve metabolic stability compared to ureido-containing analogs, which are prone to hydrolysis .
- Hydroperoxide vs. Carbonyl : Analogs with hydroperoxide groups (e.g., Compound 2 in Table 1) exhibit oxidative reactivity, whereas the target compound’s benzo[d]thiazole carbonyl group likely prioritizes hydrogen-bonding interactions .
Pharmacological Implications :
- Compounds with diphenylhexane backbones (e.g., analogs in Table 1) are often associated with membrane permeability and CNS activity. The target compound’s fused bicyclic system may limit blood-brain barrier penetration but enhance selectivity for peripheral targets.
- The absence of hydroxyl groups in the target compound could reduce polarity, favoring oral bioavailability over analogs with multiple hydroxyls .
Research Findings and Limitations
- Synthetic Feasibility : The benzo[d]thiazole-6-carbonyl group poses synthetic challenges due to regioselective functionalization, unlike simpler thiazole derivatives .
- Biological Data Gaps: No direct in vitro or in vivo data for the target compound are available in the provided evidence.
- Stability Concerns : The ethyl carbamate group may confer resistance to enzymatic degradation compared to hydroperoxide-containing analogs, which are sensitive to redox environments .
Biological Activity
Ethyl (5-(benzo[d]thiazole-6-carbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a compound of increasing interest due to its potential biological activities. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
The synthesis of this compound typically involves multi-step organic reactions. Recent studies have highlighted various synthetic routes involving the condensation of thiazole derivatives with carbonyl compounds. These methods often utilize catalysts such as piperidine to enhance yields and selectivity .
Chemical Structure:
- Molecular Formula: C15H16N2O2S2
- Molecular Weight: 320.43 g/mol
Antimicrobial Activity
Research has shown that compounds related to benzothiazole exhibit varying degrees of antimicrobial activity. For instance, derivatives similar to this compound have been evaluated against a range of pathogens including bacteria and fungi. However, findings indicate that while some related compounds demonstrate significant cytotoxicity against cancer cell lines (CC50 values ranging from 4 to 9 µM), they may not exhibit strong antimicrobial properties .
Anticancer Activity
The anticancer properties of thiazole-containing compounds have been extensively studied. This compound has shown promising results in inhibiting the proliferation of various cancer cell lines. In vitro assays have demonstrated that certain derivatives can effectively inhibit the growth of leukemia and solid tumor-derived cell lines .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | Leukemia | 6.0 | Apoptosis induction |
| Compound B | Solid Tumor | 8.0 | Cell cycle arrest |
| Ethyl Carbamate | Various | <10 | Kinase inhibition |
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may act as an inhibitor of key kinases involved in cell signaling pathways associated with cancer progression .
Case Studies
- In Vitro Study on Cancer Cell Lines: A study evaluating the efficacy of thiazole derivatives reported that ethyl carbamate significantly inhibited the growth of multiple cancer cell lines at concentrations less than 10 µM. The study highlighted its potential as a lead compound for further development .
- Cytotoxicity Assessment: Another investigation assessed the cytotoxic effects of benzothiazole derivatives on human CD4+ lymphocytes and various tumor cell lines. Results indicated selective toxicity towards cancer cells while sparing normal cells at lower concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
